3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one
Overview
Description
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one is a chiral oxazolidinone derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various biological and chemical processes, making it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one is based on its chiral nature. It acts as a chiral auxiliary, facilitating the formation of chiral compounds with high enantioselectivity. In chromatography, it acts as a chiral selector, selectively retaining one enantiomer while allowing the other to pass through.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on biological systems.
Advantages and Limitations for Lab Experiments
The use of 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one in lab experiments offers several advantages, including high enantioselectivity in asymmetric synthesis, selective separation of enantiomers in chromatography, and non-toxicity. However, the limitations of this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research and application of 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one. These include the development of more efficient synthesis methods, the exploration of its potential applications in different fields, and the investigation of its biological and physiological effects. Additionally, the use of this compound in combination with other chiral auxiliaries and selectors may lead to the development of new and improved methods for asymmetric synthesis and chromatography.
Scientific Research Applications
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one has been widely used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been used to synthesize a variety of chiral compounds with high enantioselectivity. Additionally, this compound has shown potential as a chiral selector in chromatography, allowing for the separation of enantiomers in complex mixtures.
properties
IUPAC Name |
(4S)-3-heptanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-5-6-7-8-12(15)14-11(10(2)3)9-17-13(14)16/h10-11H,4-9H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPAXHBLTMWQLS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C(COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N1[C@H](COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446138 | |
Record name | 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one | |
CAS RN |
145588-98-3 | |
Record name | (4S)-4-(1-Methylethyl)-3-(1-oxoheptyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145588-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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